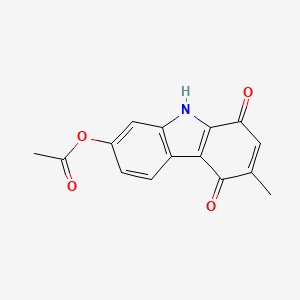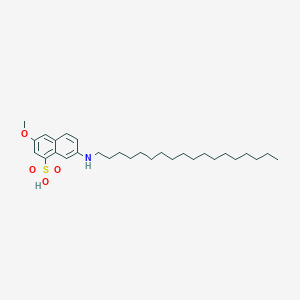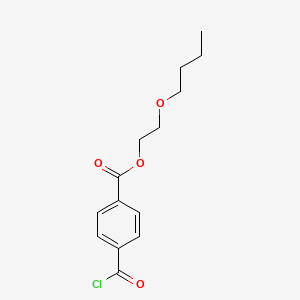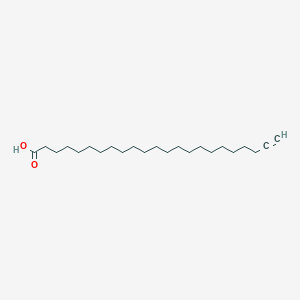
1-(Hept-1-EN-2-YL)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hept-1-EN-2-YL)-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a hept-1-en-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-EN-2-YL)-4-methylbenzene typically involves the alkylation of toluene with hept-1-en-2-yl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Hept-1-EN-2-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the hept-1-en-2-yl group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.
Reduction: Pd/C, H2 gas, and other hydrogenation catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(Hept-1-EN-2-YL)-4-methylbenzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Hept-1-EN-2-YL)-4-methylbenzene involves its interaction with molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. The compound’s effects on cellular pathways can be studied using various biochemical assays and molecular biology techniques.
Comparison with Similar Compounds
1-Hept-1-en-2-yl-4-methoxybenzene: Similar structure with a methoxy group instead of a methyl group.
Ethyl(hept-1-en-2-yl)amine: Contains an amine group instead of a benzene ring.
(Hept-1-en-2-yl)(trimethyl)silane: Contains a trimethylsilyl group instead of a benzene ring.
Uniqueness: 1-(Hept-1-EN-2-YL)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hept-1-en-2-yl group and a methyl group on a benzene ring makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
109125-15-7 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1-hept-1-en-2-yl-4-methylbenzene |
InChI |
InChI=1S/C14H20/c1-4-5-6-7-13(3)14-10-8-12(2)9-11-14/h8-11H,3-7H2,1-2H3 |
InChI Key |
ZDTUIEZGQGKRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)




![Acetonitrile, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B14325099.png)




